Potassium tetrafluoroborate

Overview

Description

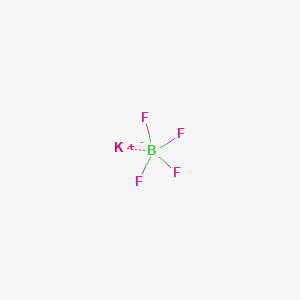

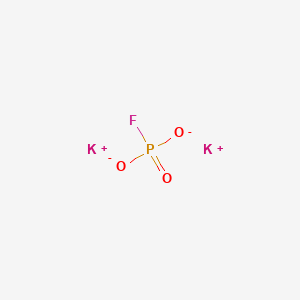

Potassium tetrafluoroborate is an inorganic compound with the chemical formula KBF₄. It is a white crystalline salt that is slightly soluble in water and hot ethanol but insoluble in cold ethanol. This compound is commonly used in various industrial applications, including as a flux in metallurgy and in the preparation of other boron-containing compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium tetrafluoroborate can be synthesized by reacting potassium carbonate with boric acid and hydrofluoric acid. The reaction proceeds as follows: [ \text{B(OH)}_3 + 4 \text{HF} \rightarrow \text{HBF}_4 + 3 \text{H}_2\text{O} ] [ 2 \text{HBF}_4 + \text{K}_2\text{CO}_3 \rightarrow 2 \text{KBF}_4 + \text{H}_2\text{CO}_3 ]

Industrial Production Methods: In industrial settings, this compound is produced by placing hydrofluoric acid and boric acid into a reaction kettle. The charge ratio of the two is maintained at 25:6.2 (mass ratio), and the reaction is carried out at a temperature not exceeding 40°C for six hours .

Chemical Reactions Analysis

Types of Reactions: Potassium tetrafluoroborate primarily undergoes substitution reactions. It is often used as a source of the tetrafluoroborate anion in various chemical reactions.

Common Reagents and Conditions:

Substitution Reactions: this compound reacts with metal salts to form metal tetrafluoroborates. For example, it reacts with silver nitrate to form silver tetrafluoroborate.

Electrolysis: It can be used in electrolysis to produce fluoroborates of metals like tin, lead, copper, and nickel.

Major Products:

Metal Tetrafluoroborates: These are formed when this compound reacts with corresponding metal salts.

Boron Trifluoride: When decomposed by strong acids like sulfuric acid, this compound produces boron trifluoride.

Scientific Research Applications

Potassium tetrafluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The tetrafluoroborate anion in potassium tetrafluoroborate is a weakly coordinating anion. Its inertness is due to its symmetrical structure, which distributes the negative charge equally over four fluorine atoms, and the high electronegativity of fluorine atoms, which diminishes the basicity of the anion . This makes it an ideal candidate for use in reactions where a non-reactive counterion is required.

Comparison with Similar Compounds

- Hexafluorophosphate (PF₆⁻)

- Hexafluoroantimonate (SbF₆⁻)

- Perchlorate (ClO₄⁻)

Comparison:

- Hexafluorophosphate and Hexafluoroantimonate: These anions are even more stable towards hydrolysis and other chemical reactions compared to tetrafluoroborate. They are also more lipophilic, making them more soluble in organic solvents .

- Perchlorate: While perchlorate is used similarly in the laboratory, it forms potentially explosive derivatives with organic compounds, especially amine derivatives. Tetrafluoroborate, on the other hand, is less sensitive to hydrolysis and decomposition .

Potassium tetrafluoroborate stands out due to its balance of stability and reactivity, making it a versatile reagent in various chemical processes.

Properties

IUPAC Name |

potassium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BF4.K/c2-1(3,4)5;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEBROIVCDHVSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BF4K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6037015 | |

| Record name | Potassium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [Merck Index] White odorless powder; [Solvay Fluorides MSDS] | |

| Record name | Borate(1-), tetrafluoro-, potassium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium tetrafluoroborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14075-53-7, 68220-77-9, 12228-71-6 | |

| Record name | Potassium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14075-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014075537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borate(1-)-10B, tetrafluoro-, potassium (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068220779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium tetrafluoroborate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Borate(1-), tetrafluoro-, potassium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Potassium fluorohydroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM TETRAFLUOROBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D7045L690 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of Potassium Tetrafluoroborate?

A1: The molecular formula of this compound is KBF4. Its molecular weight is 125.90 g/mol.

Q2: What is known about the crystal structure of this compound at high temperatures?

A2: Research suggests a model for the high-temperature crystal structure of KBF4. This model provides insights into the arrangement of atoms and their behavior at elevated temperatures. []

Q3: Does this compound undergo any phase transitions?

A3: Yes, this compound undergoes solid-solid phase transitions. Studies utilizing techniques like synchrotron powder X-ray diffraction (PXRD) and differential scanning calorimetry have been used to investigate these transitions. [, ]

Q4: Are there any spectroscopic data available for this compound?

A4: Yes, spectroscopic studies, including infrared (IR) and multinuclear magnetic resonance spectroscopy (1H, 11B, and 19F), have been conducted on this compound. These techniques provide valuable information about the compound's structure and bonding. [, ]

Q5: How is this compound used in the synthesis of aluminum borides?

A5: this compound acts as a fluxing agent in the aluminothermic synthesis of aluminum borides. When added to the reaction mixture, it helps in improving the yield and boron content of the final alloy. []

Q6: Can this compound be used to synthesize Titanium Diboride (TiB2) reinforced composites?

A6: Yes, this compound (KBF4), along with Potassium Hexafluorotitanate (K2TiF6), is used in the in-situ synthesis of Titanium Diboride (TiB2) reinforced Aluminium Matrix Composites (AMCs). These composites exhibit enhanced mechanical and wear properties compared to the base alloy. [, , , , , , , ]

Q7: How does the cooling rate affect the formation of TiB2 particles in aluminum matrix composites when using KBF4?

A7: Research indicates that the cooling rate during the solidification process significantly impacts the distribution, size, and clustering of TiB2 particles formed in the aluminum matrix. []

Q8: How does this compound behave in molten alkali chlorides?

A8: Studies have investigated the reactions of KBF4 in molten alkali chlorides (LiCl, NaCl, and KCl) using cryoscopy. The specific reaction pathway depends on the alkali chloride used. For example, in molten lithium chloride, KBF4 decomposes to form gaseous boron trichloride (BCl3). []

Q9: What is the role of this compound in perovskite solar cells?

A9: this compound (KBF4) is used as an interfacial modifier in perovskite solar cells. It can passivate defects at the electron transport layer/perovskite interface, enhancing device performance and stability. [, ]

Q10: How does this compound affect the electrochemical reduction of boron?

A10: Electrochemical studies in fluoride melts reveal that the presence of KBF4 influences the cathodic processes during boron reduction. The concentration of KBF4 affects the reaction mechanism and the properties of the deposited boron film. []

Q11: Can this compound facilitate the synthesis of lanthanum borides?

A11: Research using cyclic voltammetry suggests the possibility of synthesizing refractory lanthanum borides and lanthanum-gadolinium double borides by the joint electroreduction of lanthanum, gadolinium, and tetrafluoroborate ions in chloride melts. []

Q12: Is this compound used in organic synthesis?

A12: this compound is used in organic synthesis, for example, in the tropylium ion-mediated α-cyanation of amines, where it acts as a reagent for introducing a cyano group into organic molecules. []

Q13: Can this compound be used for desulfurization processes?

A13: Studies have explored the use of KBF4 as a precipitating agent in the alkylation and precipitation desulfurization of model light oil samples. This method shows promise for removing sulfur compounds from petroleum products. []

Q14: Have there been any computational chemistry studies on this compound?

A14: Yes, computational studies, including molecular dynamics simulations, have been conducted to understand the behavior of KBF4 at the interface of graphene and ionic liquids. These simulations provide insights into the structural properties and interactions of KBF4 in such systems. [, ]

Q15: What is known about the enthalpy of solution of this compound?

A15: The enthalpy of solution of KBF4 in water and aqueous sodium fluoride solutions has been measured using adiabatic calorimetry. This data helps in understanding the thermodynamics of dissolving KBF4 in different solvents. []

Q16: How is this compound removed from wastewater?

A16: Research suggests that this compound (KBF4) can be recovered from wastewater through a crystal growth method, offering a more efficient alternative to conventional precipitation methods. This method could be valuable for treating industrial wastewater containing KBF4. []

Q17: Are there any environmental concerns regarding this compound?

A17: While this compound is used in various applications, it is essential to consider its potential environmental impact. Research on ecotoxicological effects and degradation pathways is crucial to ensure its responsible use and disposal.

Q18: What are the material compatibility and stability characteristics of this compound?

A18: The material compatibility and stability of KBF4 can vary depending on the specific application and conditions. Research indicates its stability at high temperatures, making it suitable for certain high-temperature applications. [, ]

Q19: Have there been any studies on the dissolution and solubility of this compound?

A19: The dissolution rate and solubility of KBF4 in various solvents, including water and aqueous solutions, have been investigated. This information is crucial for understanding its behavior in different chemical processes and applications. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6-Dimethyl-1H-benzo[d]imidazole](/img/structure/B75834.png)

![3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid](/img/structure/B75843.png)